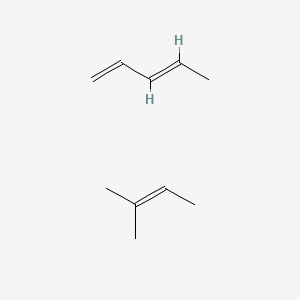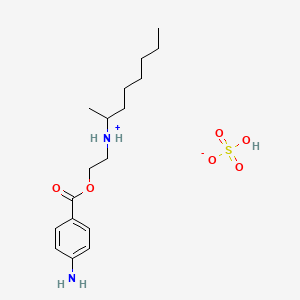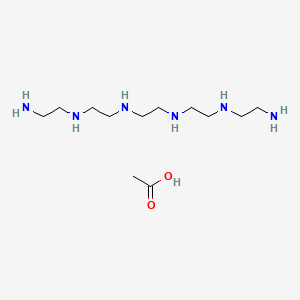![molecular formula C34H52N2O12S B13774076 Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2) CAS No. 67008-30-4](/img/structure/B13774076.png)
Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate involves multiple steps, starting with the preparation of the bicyclic core structure. This is typically achieved through a series of cyclization reactions. The final product is obtained by esterification of the hydroxy group with the phenylpropanoate moiety, followed by the addition of sulfuric acid and crystallization to form the dihydrate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification by recrystallization, and drying to obtain the final dihydrate form.
Analyse Des Réactions Chimiques
Types of Reactions
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate: A similar compound without the sulfuric acid and dihydrate components.
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; hydrochloride: Another derivative with a different acid component.
Uniqueness
The presence of sulfuric acid and the dihydrate form makes (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)(2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate unique in terms of its solubility, stability, and reactivity. These properties can influence its behavior in chemical reactions and its applications in various fields.
Propriétés
Numéro CAS |
67008-30-4 |
|---|---|
Formule moléculaire |
C34H52N2O12S |
Poids moléculaire |
712.8 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenylpropanoate;sulfuric acid;dihydrate |
InChI |
InChI=1S/2C17H23NO3.H2O4S.2H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);2*1H2/t2*13?,14?,15?,16-;;;/m00.../s1 |
Clé InChI |
BXSVDJUWKSRQMD-ZDAQLXKVSA-N |
SMILES isomérique |
CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)[C@@H](CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


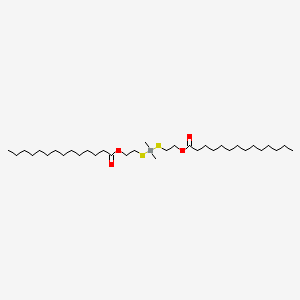
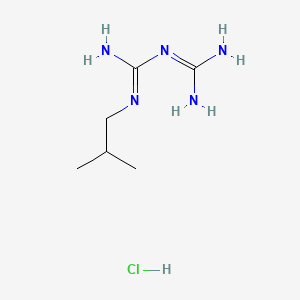
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)

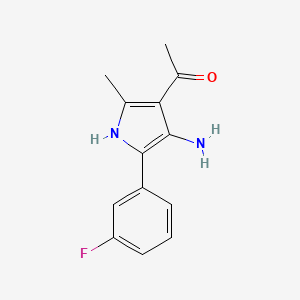
![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
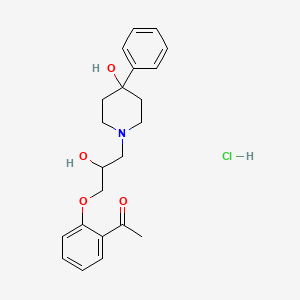
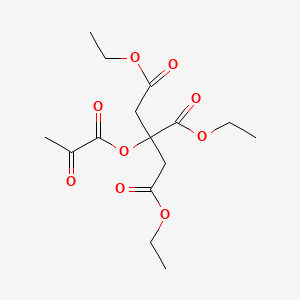
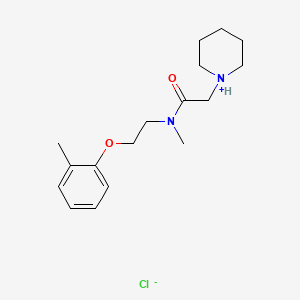
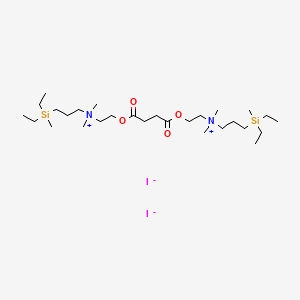
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)
